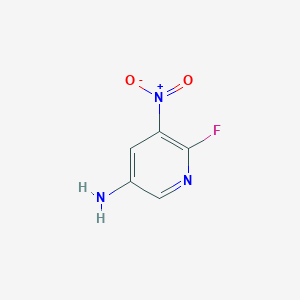
9H-Purine-6-propanoic acid, 9-(phenylmethyl)-, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate is an organic compound that belongs to the class of purine derivatives It is characterized by a butyl ester group attached to a propanoate chain, which is further linked to a purine ring system substituted with a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate typically involves the esterification of 3-(9-benzyl-9H-purin-6-yl)propanoic acid with butanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced at the purine ring, potentially forming dihydropurine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Investigated for its potential role in modulating biological pathways involving purine receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate involves its interaction with purine receptors and enzymes involved in purine metabolism. The compound can bind to these molecular targets, modulating their activity and influencing various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine
- 9-Butyl-8-(2-chloro-3,4,5-trimethoxybenzyl)-9H-purin-6-ylamine
Comparison: Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate is unique due to its specific ester linkage and the presence of a benzyl group on the purine ring. This structural feature distinguishes it from other similar compounds, which may have different substituents or functional groups. The unique structure of Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
666824-45-9 |
|---|---|
Molecular Formula |
C19H22N4O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
butyl 3-(9-benzylpurin-6-yl)propanoate |
InChI |
InChI=1S/C19H22N4O2/c1-2-3-11-25-17(24)10-9-16-18-19(21-13-20-16)23(14-22-18)12-15-7-5-4-6-8-15/h4-8,13-14H,2-3,9-12H2,1H3 |
InChI Key |
UYFLERXBLCAOLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide](/img/structure/B12940755.png)










